tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate
Description
tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a phenyl group at position 3 and a tert-butyl acetoxy group at position 7. Coumarin derivatives are widely studied for their pharmacological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . Structural variations in coumarin derivatives, such as substituent type and position, significantly influence their physicochemical and biological properties. This article compares the target compound with two structurally related analogs, focusing on molecular features, computational properties, and functional implications.
Properties
IUPAC Name |
tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-16-10-9-15-11-17(14-7-5-4-6-8-14)20(23)25-18(15)12-16/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHPTSGQCWZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate typically involves multiple steps, including the formation of the chromen-7-yl core and subsequent esterification. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Chromen-7-yl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The chromen-7-yl intermediate is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Chemical Reactions Analysis
tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, yielding alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate has the following chemical formula:
- Molecular Formula : C₁₉H₁₈O₄
- Molecular Weight : 302.34 g/mol
The compound features a chromenone moiety, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties.
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, making them potential candidates for the development of nutraceuticals aimed at preventing oxidative stress-related diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chromenone exhibited enhanced antioxidant activity compared to their parent compounds. This suggests that this compound could be further investigated for its potential therapeutic applications in oxidative stress-related conditions .
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies have shown that chromenone derivatives can inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response.
Data Table: Anti-inflammatory Effects of Chromenone Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Inhibition of NF-kB pathway |
| Curcumin | 10 | Inhibition of COX enzymes |
| Resveratrol | 20 | Modulation of cytokine release |
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:
1. Coupling Reactions
The compound can be utilized in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Case Study:
A synthetic route reported in Organic Letters highlighted the use of this compound as a key intermediate for synthesizing novel anti-cancer agents .
Data Table: Synthetic Routes Using Tert-butyl 2-Oxo Compounds
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 85 |
| Heck Reaction | High temperature, solvent-free | 78 |
Material Science Applications
In material science, tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yloxy]acetate has been investigated for its potential use in polymer chemistry.
1. Polymerization Initiator
The compound can act as an initiator for radical polymerization processes, contributing to the development of new polymeric materials with tailored properties.
Case Study:
Research published in Macromolecules demonstrated that using this compound as a polymerization initiator resulted in polymers with enhanced thermal stability and mechanical properties .
Mechanism of Action
The mechanism by which tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to modulate biological activity. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Substituent Effects
- Target Compound : The 3-phenyl group enhances π-π stacking interactions with biological targets, while the 7-oxyacetate tert-butyl group increases steric bulk and lipophilicity. The 2-oxo group is critical for maintaining the planar coumarin core.
- The 4-oxo group replaces the 2-oxo, disrupting conjugation and possibly reducing fluorescence properties .
- Methyl-Substituted Analog (CAS 6160-57-2) : The 4-methyl group increases hydrophobicity marginally compared to the target compound but lacks the electronic effects of phenyl or CF₃ groups. Its simpler structure may favor synthetic accessibility .
Physicochemical Properties
- Lipophilicity (XLogP3) : The trifluoromethyl analog (XLogP3 = 4.9) exhibits slightly lower lipophilicity than the target compound (estimated XLogP3 ~5.2), likely due to the polar CF₃ group. The methyl-substituted analog is significantly less lipophilic (XLogP3 ~3.1), reflecting its smaller substituents .
- Hydrogen Bond Acceptors : The trifluoromethyl analog has eight hydrogen bond acceptors (vs. five in the target compound), which may enhance solubility but reduce blood-brain barrier permeability .
Biological Activity
Tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic compound that belongs to the class of coumarin derivatives. This compound exhibits promising biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. The following sections delve into its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves O-acylation reactions. This process introduces an acyl group into the hydroxyl group of the chromen derivative. Common methods include:
- O-acylation of 7-hydroxy-2H-chromen-2-one with an acyl chloride in the presence of a base such as triethylamine.
- Refluxing in organic solvents like dimethylformamide (DMF) to facilitate the reaction.
The product is often purified using chromatography techniques to ensure high yield and purity .
Antioxidant Properties
Coumarin derivatives, including this compound, are known for their antioxidant activity . They can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that these compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is critical in conditions like arthritis and other inflammatory diseases .
Cytotoxicity Against Cancer Cells
This compound has shown potential cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and colon cancer (HT29) cell lines, demonstrating significant inhibition of cell proliferation. The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-(2-hydroxyphenyl)acetate | Methyl 2-(2-hydroxyphenyl)acetate | Lacks oxo group; primarily used in flavoring |
| Ethyl 4-methylcoumarin | Ethyl 4-methylcoumarin | Exhibits strong fluorescence; used in dyes |
| Benzoyl coumarin | Benzoyl coumarin | Known for anti-inflammatory properties; lacks tert-butyl group |
The unique structural features of tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yloxy]acetate enhance its lipophilicity and bioavailability compared to simpler derivatives, facilitating its biological activities .
Case Studies
-
Antioxidant Activity Study
A study evaluated the antioxidant potential of various coumarin derivatives, including tert-butyl 2-[...]. The results indicated a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity, highlighting its protective effects against oxidative damage . -
Cytotoxicity Assessment
In a cytotoxicity assay against MCF-7 breast cancer cells, tert-butyl 2-[...] exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting its potential as a therapeutic agent in cancer treatment . -
Anti-inflammatory Mechanism Investigation
Research focused on the anti-inflammatory effects revealed that treatment with tert-butyl 2-[...] resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its role in modulating inflammatory responses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves esterification of the phenolic oxygen in 7-hydroxy-3-phenylcoumarin with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ or NaH). A polar aprotic solvent like DMF or DCM is used, and the reaction is refluxed for 6–12 hours. Key factors affecting efficiency include:
- Solvent choice : DCM minimizes side reactions compared to THF .
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
- Temperature control : Excessive heat (>80°C) may degrade the tert-butyl ester group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the ester linkage (δ ~4.6 ppm for the -OCH₂CO- group) and the coumarin scaffold (e.g., aromatic protons at δ 6.5–8.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1740 cm⁻¹ for the ester and coumarin ketone) .
- HPLC-PDA : Validates purity (>95%) and detects photodegradation products under UV light .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- Respiratory protection : Use NIOSH-approved respirators (e.g., P95 filters) for dust control during weighing .
- Skin/eye protection : Wear nitrile gloves and goggles, as the compound may cause irritation (H315/H319) .
- Waste disposal : Avoid drainage systems; collect waste in sealed containers for incineration .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Vary solvent, catalyst loading, and temperature to identify optimal conditions .
- In situ monitoring : Use TLC (eluent: hexane/EtOAc 7:3) to track reaction progress and detect intermediates .
- Purification : Column chromatography (silica gel, gradient elution) removes unreacted starting materials and byproducts like hydrolyzed acetic acid derivatives .
Q. How do structural modifications, such as varying substituents on the chromenone core, affect the compound’s reactivity and biological activity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -CF₃ at position 2) increase electrophilicity of the coumarin ketone, enhancing nucleophilic attack in derivatization reactions .
- Methoxy or fluorophenyl groups improve lipophilicity, influencing cellular uptake in biological assays .
- Comparative studies : Use SAR (Structure-Activity Relationship) models to correlate substituent effects with bioactivity (e.g., enzyme inhibition) .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer :
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups to assign ambiguous signals .
- Spiking experiments : Add authentic samples of suspected impurities (e.g., tert-butyl alcohol) to confirm peak identities .
- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns and confirms molecular formula (e.g., C₂₂H₂₂O₅ requires m/z 390.1468) .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what decomposition pathways are observed?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 14 days. Monitor degradation via HPLC:
- Acidic conditions (pH <3): Hydrolysis of the ester group to acetic acid derivatives .
- Alkaline conditions (pH >10): Cleavage of the coumarin lactone ring .
- Light exposure : UV-Vis spectroscopy detects photodegradation products; store in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
